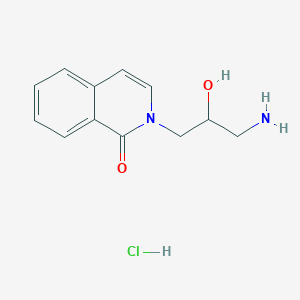

![molecular formula C15H17N5O B1384183 4-Amino-1-tert-butil-3-(2-hidroxifenil)-1H-pirazolo[3,4-d]pirimidina CAS No. 1027572-46-8](/img/structure/B1384183.png)

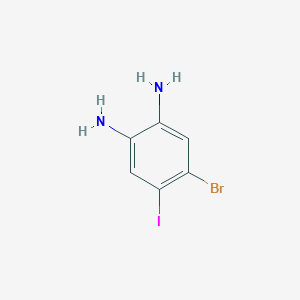

4-Amino-1-tert-butil-3-(2-hidroxifenil)-1H-pirazolo[3,4-d]pirimidina

Descripción general

Descripción

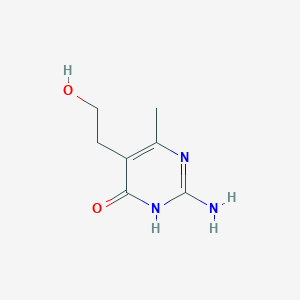

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of an amino group, a tert-butyl group, and a hydroxyphenyl group attached to a pyrazolo[3,4-d]pyrimidine core

Aplicaciones Científicas De Investigación

Inhibición de las tirosina quinasas de la familia Src

Este compuesto es un potente inhibidor de las tirosina quinasas de la familia Src, que son esenciales en la regulación de procesos celulares como el crecimiento, la diferenciación y la supervivencia. Es particularmente selectivo para el mutante I338G v-Src, con un valor de IC50 de 1,5 nM, en comparación con 1,0 µM para el v-Src de tipo salvaje . Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel de las quinasas de la familia Src en el cáncer y otras enfermedades.

Investigación de fármacos antineoplásicos

En el contexto de fármacos antineoplásicos como la doxorrubicina, este compuesto sirve como un inhibidor que puede discriminar entre la reductasa 1 de carbonilo (CBR1) y la reductasa aldo-ceto (AKR1C3). CBR1 es una reductasa de doxorrubicina hepática predominante, y la inhibición por este derivado de pirazolopirimidina sugiere su posible papel en la modulación del metabolismo de la doxorrubicina y posiblemente afecta su eficacia y toxicidad .

Desarrollo de sondas fluorescentes

Las características estructurales de este compuesto permiten la síntesis de derivados fluorescentes, que pueden utilizarse como sondas en ensayos bioquímicos. Estas sondas pueden ayudar a visualizar los componentes celulares o en la detección de biomoléculas específicas, contribuyendo a la comprensión de las funciones celulares y los mecanismos de la enfermedad .

Potencial terapéutico en la inhibición de la dihidrofolato reductasa

La dihidrofolato reductasa (DHFR) es una enzima clave en la vía del metabolismo del folato, y su inhibición tiene implicaciones terapéuticas en el tratamiento del cáncer. Los derivados de este compuesto han demostrado inhibir la DHFR, lo que indica su potencial como compuesto principal para el desarrollo de nuevos agentes antitumorales .

Análisis Bioquímico

Biochemical Properties

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It is known to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. For instance, it has been observed to interact with Src-family tyrosine kinases, which are involved in the regulation of cell growth and differentiation . The nature of these interactions typically involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from interacting with its natural substrate.

Cellular Effects

The effects of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting Src-family tyrosine kinases, this compound can alter the phosphorylation status of various downstream proteins, leading to changes in cell proliferation, apoptosis, and migration . Additionally, it has been shown to affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of kinases. This competition prevents the kinase from phosphorylating its substrates, thereby inhibiting its activity . The compound’s structure allows it to fit precisely into the ATP-binding pocket of the kinase, blocking ATP access and thus inhibiting the enzyme’s function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Over extended periods, however, degradation products may form, potentially altering its efficacy and safety profile. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target kinases, leading to prolonged effects on cell signaling and function.

Dosage Effects in Animal Models

The effects of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been noted, where a minimal effective dose is required to achieve significant biochemical and cellular changes, while doses above this threshold can lead to toxicity and adverse outcomes.

Metabolic Pathways

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity or be excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine derivatives, under controlled conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the Hydroxyphenyl Group: This step involves the coupling of a hydroxyphenyl derivative with the pyrazolo[3,4-d]pyrimidine core using suitable coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted pyrazolopyrimidines, depending on the specific reaction conditions and

Propiedades

IUPAC Name |

2-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-6-4-5-7-10(9)21/h4-8,21H,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBAYHPGAUAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

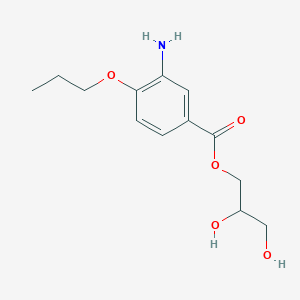

![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)

![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)

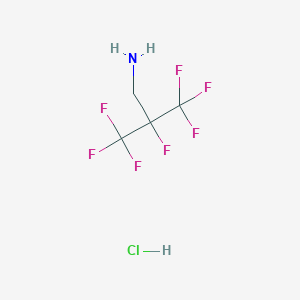

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)